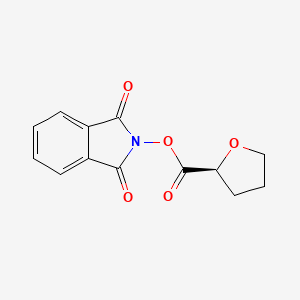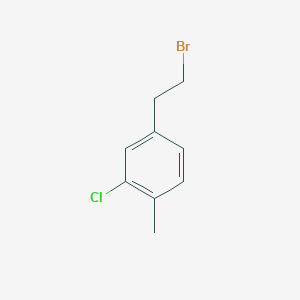
4-(2-Bromoethyl)-2-chloro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)-2-chloro-1-methylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromoethyl group, a chloro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-2-chloro-1-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-chloro-1-methylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)-2-chloro-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, yielding the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of new derivatives with functional groups such as azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
4-(2-Bromoethyl)-2-chloro-1-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-2-chloro-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethyl)-1-chloro-2-methylbenzene
- 4-(2-Bromoethyl)-2-chloro-1-ethylbenzene
- 4-(2-Bromoethyl)-2-chloro-1-fluorobenzene
Uniqueness
4-(2-Bromoethyl)-2-chloro-1-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The presence of both bromoethyl and chloro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
129254-80-4 |
|---|---|
Molecular Formula |
C9H10BrCl |
Molecular Weight |
233.53 g/mol |
IUPAC Name |
4-(2-bromoethyl)-2-chloro-1-methylbenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7-2-3-8(4-5-10)6-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI Key |
WHIKDSKBQMSNTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


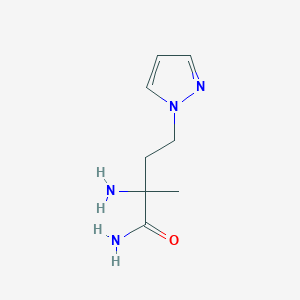

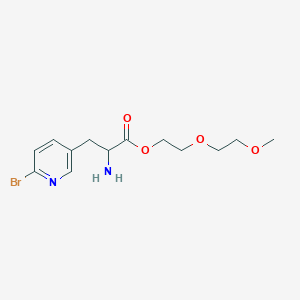
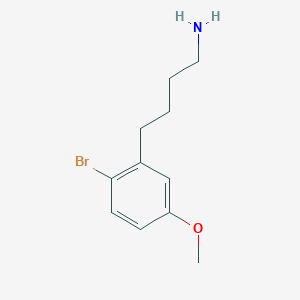
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)


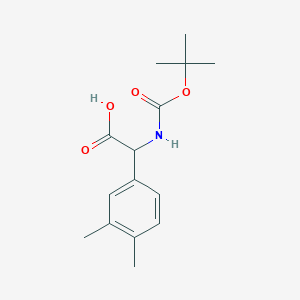


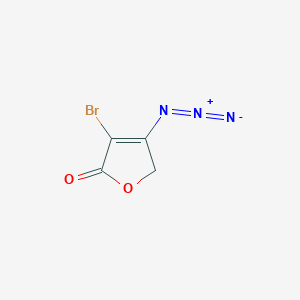
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13566631.png)
